1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone
Description
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-5-(pyrrolidine-1-carbonyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-14-4-3-5-15(19)13(14)11-21-10-12(6-7-16(21)22)17(23)20-8-1-2-9-20/h3-7,10H,1-2,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRRWUZWUBAPST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dichlorobenzyl Group: The 2,6-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Pyrrolidinylcarbonyl Group: The pyrrolidinylcarbonyl group can be attached through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
Antitumor Activity
PHA-665752 has been identified as an antitumor agent. Research indicates that it inhibits tumorigenicity and angiogenesis in mouse lung cancer xenografts. The compound has shown efficacy in reducing tumor growth by targeting specific molecular pathways involved in cancer progression .
Mechanism of Action
The compound acts primarily through the inhibition of certain kinases that are crucial for cell proliferation and survival. By interfering with these signaling pathways, PHA-665752 can induce apoptosis in cancer cells, making it a candidate for targeted cancer therapies .
Cancer Research
PHA-665752 is being studied for its potential use in treating various cancers. Its ability to inhibit tumor growth and angiogenesis suggests that it could be developed into a therapeutic agent for malignancies such as lung cancer. The compound's structural characteristics allow it to interact with specific biological targets effectively.
Drug Development
The unique chemical structure of PHA-665752 makes it a valuable candidate in drug discovery programs aimed at developing new anticancer therapies. Its synthesis and modification can lead to the development of analogs with improved efficacy and reduced side effects.
Case Study 1: In Vivo Efficacy
In a study conducted on mouse models, PHA-665752 was administered to evaluate its impact on tumor growth. The results demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective treatment option .
Case Study 2: Mechanistic Studies
Further investigations into the molecular mechanisms revealed that PHA-665752 downregulates the expression of proteins associated with cell survival and proliferation. This study provided insights into how the compound can be utilized to enhance existing cancer therapies by combining it with other agents that target complementary pathways .
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichlorobenzyl-Substituted Pyridinones
Key analogs include:
Notes:
- The 2,6-dichlorobenzyl group in the target compound likely enhances hydrophobic interactions with biological targets, similar to its role in collagenase inhibitors (e.g., (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid, which binds collagenase with ΔG = –6.5 kcal/mol ).
- The pyrrolidinylcarbonyl group at C5 may improve solubility compared to nitro or trifluoromethyl substituents in analogs (e.g., ), which prioritize lipophilicity for membrane penetration.
Chlorine Substitution Patterns
- 2,6-Dichloro vs. 2,4-Dichloro Substitution :
Functional Group Variations
- Pyrrolidinylcarbonyl vs. Thioether/Sulfinyl Groups: Compounds like 5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine () prioritize sulfur-mediated interactions (e.g., covalent binding), whereas the pyrrolidinylcarbonyl group in the target compound may favor hydrogen bonding or polar interactions. Thioether analogs show moderate yields (69%) and thermal stability (mp = 168–170°C) , whereas carbonyl-containing derivatives (e.g., pyridinones) often exhibit better solubility.
Research Findings and Implications
- Biological Activity: Dichlorobenzyl-pyridinones are frequently explored as enzyme inhibitors (e.g., collagenase ) or agrochemicals (e.g., fipronil analogs in ). The target compound’s pyrrolidinylcarbonyl group may position it for central nervous system (CNS) applications due to improved blood-brain barrier penetration.
- Synthetic Challenges :
- Introducing the pyrrolidinylcarbonyl group requires precise coupling conditions to avoid side reactions, unlike simpler substituents (e.g., nitro or chloro groups in ).
Biological Activity
1-(2,6-Dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone, also known by its CAS number 339008-76-3, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H16Cl2N2O2
- Molecular Weight : 348.23 g/mol
- Structural Features : The compound features a dichlorobenzyl group and a pyrrolidinylcarbonyl moiety, which are likely responsible for its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth and angiogenesis in cancer models.
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in cancer progression.
- Cytotoxic Effects : The compound has shown cytotoxic effects against various cancer cell lines.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged based on available data:
- Inhibition of Oncogenic Pathways : The compound may target specific oncogenic pathways, particularly those involving RAS proteins, which are crucial in cancer cell proliferation and survival .
- Induction of Apoptosis : Evidence suggests that the compound could induce apoptosis in cancer cells through various cellular signaling pathways.
- Impact on Tumor Microenvironment : By inhibiting angiogenesis, the compound may alter the tumor microenvironment, making it less conducive to cancer growth.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study evaluated the antitumor efficacy of the compound in an NCI-H1373 xenograft mouse model. Results indicated a dose-dependent reduction in tumor size following administration of the compound, suggesting significant therapeutic potential against non-small cell lung cancer .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has identified key structural features that enhance biological activity. Modifications to the pyrrolidinyl group have been shown to improve potency against specific targets within cancer cells .
Q & A
Q. What are the key challenges in synthesizing 1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone, and how can reaction conditions be optimized?
Synthesis of this compound typically involves multi-step organic reactions, including chlorination, coupling, and cyclization steps. A critical challenge is achieving high regioselectivity during chlorination and minimizing side reactions. For example, phosphorus oxychloride (POCl₃) is often used for chlorination, but excessive reagent can lead to over-substitution. Optimization strategies include:
- Temperature control : Maintaining 60–80°C during coupling reactions to balance reaction rate and selectivity .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while ethyl acetate is preferred for extraction to improve purity .
- Catalyst use : Transition-metal catalysts (e.g., Pd/C) may improve yields in Suzuki-Miyaura couplings for pyrrolidinylcarbonyl attachment .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable:
Q. How is the compound’s stability under varying pH and temperature conditions evaluated for biological assays?
Stability studies involve:
- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis. Degradation is minimal at neutral pH but accelerates under acidic/basic conditions .
- Thermal stability : Heating to 50–60°C in inert atmospheres (N₂ or Ar) prevents oxidation of the pyrrolidinylcarbonyl group .
Advanced Research Questions
Q. What mechanistic insights explain its reported anticancer activity, and how can contradictory data across studies be resolved?
The compound inhibits cancer cell proliferation via dual mechanisms:
- Kinase inhibition : Competitive binding to ATP pockets in kinases (e.g., PI3K/Akt pathway), validated by molecular docking studies .
- Reactive oxygen species (ROS) induction : Disrupts mitochondrial membrane potential in cancer cells, as shown in flow cytometry assays .
Addressing contradictions : Discrepancies in IC₅₀ values (e.g., 2–10 µM in different cell lines) may arise from assay conditions (e.g., serum concentration, exposure time). Standardizing protocols (e.g., 48-hour incubation in serum-free media) reduces variability .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Key SAR findings include:
- Chlorine substitution : The 2,6-dichlorobenzyl group enhances hydrophobic interactions with target proteins. Removing one chlorine reduces activity by 50% .
- Pyrrolidinylcarbonyl flexibility : Replacing pyrrolidine with piperidine decreases potency due to reduced conformational adaptability .
- Pyridinone modifications : Adding electron-withdrawing groups (e.g., -NO₂) at the 3-position increases metabolic stability .
Q. What strategies mitigate low yields in N-alkylation steps during synthesis?
Low yields (e.g., 33% in indazole alkylation ) result from steric hindrance and competing elimination. Solutions include:
- Base optimization : Replace KOH with milder bases (e.g., Cs₂CO₃) to reduce side reactions .
- Microwave-assisted synthesis : Reduces reaction time from 20 hours to 30 minutes, improving yields to >70% .
Q. How can computational modeling predict off-target interactions and toxicity risks?
- Molecular dynamics simulations : Assess binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
- ADMET profiling : Tools like SwissADME predict high blood-brain barrier permeability, suggesting potential neurotoxicity, which requires in vivo validation .
Methodological Considerations
Q. Designing dose-response experiments for in vivo efficacy studies
- Dose range : Start with 5–50 mg/kg (oral) in rodent models, based on in vitro IC₅₀ values .
- Endpoint selection : Measure tumor volume reduction (caliper) and biomarker expression (Western blot for Akt phosphorylation) .
Q. Validating target engagement in cellular assays
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
- Knockdown controls : siRNA-mediated silencing of the putative target (e.g., PI3K) should abolish compound activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
